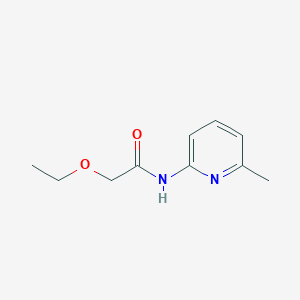

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-7-10(13)12-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3,(H,11,12,13) |

InChI Key |

PFINCDFEFVIRJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and reduces the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Structural and Electronic Comparisons

- Ethoxy vs. Amino/Methoxy Substituents: The ethoxy group in the target compound increases lipophilicity compared to amino (-NH₂) or methoxy (-OCH₃) groups, which may enhance bioavailability but reduce solubility in polar solvents .

- Pyridin-4-yl analogs (e.g., compound from ) exhibit distinct electronic profiles due to the para-substitution, altering dipole interactions in molecular recognition .

Physicochemical Properties

- Melting Points: Ethoxy-substituted analogs (e.g., 171–172°C for pyridin-4-yl derivative) generally exhibit lower melting points than amino-substituted counterparts due to reduced hydrogen-bonding capacity .

- Spectroscopic Signatures: The C=O stretch in IR for ethoxy-substituted acetamides (~1675–1680 cm⁻¹) is slightly redshifted compared to cyanoacetamides (~1685 cm⁻¹) due to electron-donating ethoxy groups . In ¹H NMR, ethoxy protons resonate as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂), distinct from methoxy singlets at δ 3.3–3.5 ppm .

Biological Activity

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has a molecular formula of C10H14N2O2 and features an ethoxy group attached to a pyridine ring, which may influence its solubility and interaction with biological targets.

The biological activity of 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , affecting various cellular pathways. Such interactions can lead to alterations in metabolic processes, potentially offering therapeutic benefits.

Antimicrobial Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1.9 to 125 μg/mL, indicating their efficacy in inhibiting bacterial growth .

Anticancer Potential

2-ethoxy-N-(6-methylpyridin-2-yl)acetamide and its derivatives have been evaluated for their anticancer properties. In vitro studies have reported cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values demonstrating varying degrees of potency . These findings suggest a potential role for this compound in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives showed that certain compounds exhibited broad-spectrum antimicrobial activity. The most effective derivatives demonstrated MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of pyridine derivatives, 2-ethoxy-N-(6-methylpyridin-2-yl)acetamide was evaluated against multiple cancer cell lines. Results indicated significant cytotoxicity, with the compound showing promising results for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| 2-Ethoxy-N-(6-methylpyridin-2-yl)acetamide | Ethoxy group on pyridine | 1.9 - 125 | 27.1 (MDA-MB-231) |

| N-(4-Methylpyridin-2-yl)acetamide | Similar structure | Comparable | Moderate |

| N-(pyridin-3-yl)acetamide | Different substitution pattern | Varies | Lower than above |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.